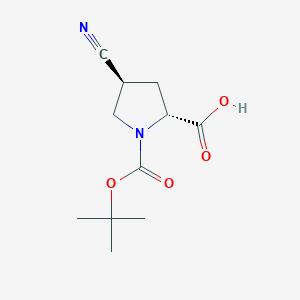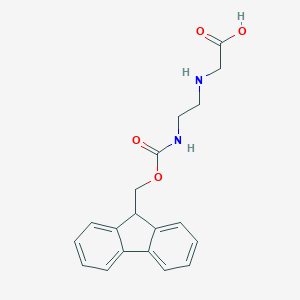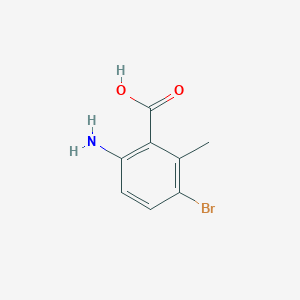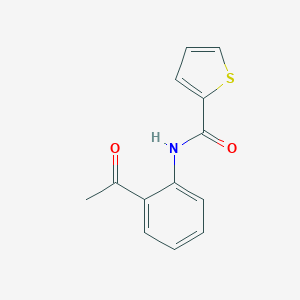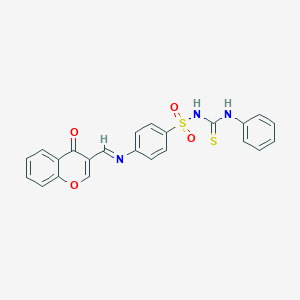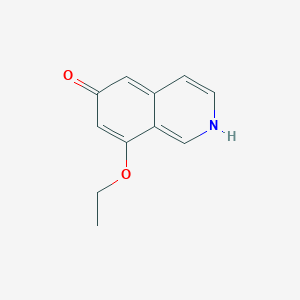
8-Ethoxy-6(2H)-isoquinolinone
Overview
Description
8-Ethoxy-6(2H)-isoquinolinone is a heterocyclic aromatic compound with a molecular formula of C10H9NO. It is an important intermediate in the synthesis of various biologically active compounds and has been widely studied in the past few decades. 8-Ethoxy-6(2H)-isoquinolinone has been used in medicinal chemistry and drug discovery, as well as in scientific research applications.
Scientific Research Applications
Imaging and Diagnostic Applications
8-Ethoxy-6(2H)-isoquinolinone derivatives, specifically 3,4‐dihydro‐5‐[11C]methoxy‐1(2H)‐isoquinolinone, have been synthesized for potential use as tracers in positron emission tomography (PET) imaging. These compounds target the excessive activation of poly(ADP-ribose) synthetase (PARS), a key player in DNA repair and cell death, suggesting applications in identifying and monitoring pathological conditions where PARS is dysregulated (Miyake et al., 2000).
Therapeutic Research
Isoquinolinone derivatives, such as 2-benzyl-3, 4-dihydroisoquinolin-1(2H)-one and its derivatives, have been extensively studied for their wide range of biological activities. Specifically, these compounds have demonstrated significant antitumor activities, showing promise as potential antitumor drug molecules. The novel derivatives of tetrahydroisoquinoline exhibit strong antitumor activity against various cancer cell lines, providing a foundation for further drug development and cancer treatment research (Jian Lv et al., 2014).
Alzheimer's Disease Treatment
The family of 2-substituted 8HQs, closely related to 8-Ethoxy-6(2H)-isoquinolinone, has been explored for its potential in treating Alzheimer's disease (AD). These compounds, especially PBT2, demonstrate strong metal chaperone activity, can disaggregate metal-enriched amyloid plaques, and inhibit Cu/Aβ redox chemistry. This suggests a molecular basis for their ability to attenuate Cu(2+)/Aβ interactions and promote neuroprotective and neuroregenerative effects, marking them as potential candidates for AD treatment (Kenche et al., 2013).
Cancer Treatment
Isoquinolinone derivatives, particularly 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones, have been identified as novel scaffolds for EGFR inhibitors. These compounds show potent antiproliferative activities against various human cancer cell lines. Their structure-activity relationship (SAR) has been preliminarily discussed, and certain derivatives have demonstrated ideal inhibition through ELISA-based EGFR-TK assays, indicating their potential as novel structures for cancer treatment (Bo-Rui Kang et al., 2013).
properties
IUPAC Name |
8-ethoxyisoquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11-6-9(13)5-8-3-4-12-7-10(8)11/h3-7,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQQYONECWWVIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C=NC=CC2=CC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452987 | |
| Record name | 8-Ethoxy-6(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162615-16-9 | |
| Record name | 8-Ethoxy-6(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




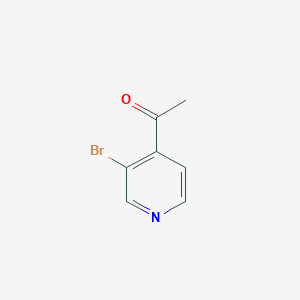
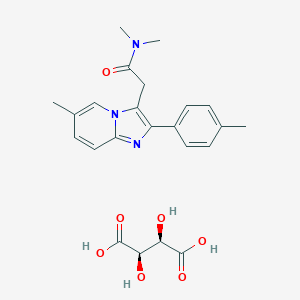
![(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B183521.png)
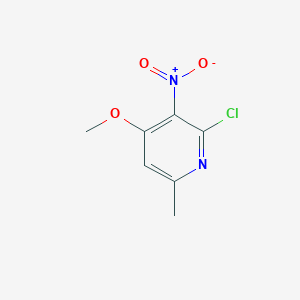
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B183524.png)


